molecular formula C13H14BrN3O B8153688 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B8153688
M. Wt: 308.17 g/mol
InChI Key: KNKNFOUBDWXUFN-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound with the molecular formula C13H14BrN3O and a molecular weight of 308.17 g/mol . Its CAS number is 2410309-70-3 . This compound belongs to the class of 1,3,4-trisubstituted pyrazole derivatives, which are aromatic heterocyclic compounds recognized for their significant value in synthetic and application studies due to their structural diversity . Pyrazole derivatives are extensively investigated across multiple scientific disciplines and are known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The bromine atom and the acetamide moiety on the pyrazole core make this compound a potential intermediate in organic synthesis and medicinal chemistry research. It can be utilized in the development of novel compounds and in the study of structure-activity relationships (SAR) . Furthermore, studies on similar pyrazole carboxaldehydes have employed polar aprotic solvents like dimethyl sulfoxide (DMSO) for their dissolution and analysis, indicating typical handling conditions for such compounds in a research setting . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNFOUBDWXUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3a. Formation of Bromophenyl Pyrazole Intermediate

The pyrazole ring is synthesized via cyclocondensation. A representative method involves:

  • Hydrazine Formation : Reacting 4-bromobenzaldehyde with hydrazine hydrate in ethanol under reflux to yield 4-bromophenylhydrazine.

  • Cyclocondensation : Treating the hydrazine with ethyl acetoacetate in acetic acid at 80–100°C for 6–8 hours, forming 4-(4-bromophenyl)-1H-pyrazole.

Key Reaction Conditions :

ParameterValue
SolventEthanol/Acetic Acid
Temperature80–100°C
Reaction Time6–8 hours
Yield65–75%

3b. Acetylation to Introduce Dimethylacetamide Moiety

The pyrazole intermediate undergoes acetylation using dimethylacetamide. Two methods are prevalent:

  • Direct Acylation : Reacting 4-(4-bromophenyl)-1H-pyrazole with N,N-dimethylacetamide in the presence of phosphorus oxychloride (POCl₃) as an activating agent.

  • Schotten-Baumann Reaction : Employing acetyl chloride and dimethylamine in a biphasic system (water/dichloromethane) at 0–5°C.

Comparative Analysis :

MethodActivatorYieldPurity
Direct AcylationPOCl₃70–80%>95%
Schotten-BaumannAcetyl Chloride60–70%90–92%

Optimization of Reaction Conditions

4a. Catalysts and Reagents

  • POCl₃ vs. Thionyl Chloride : POCl₃ provides higher yields (70–80%) due to milder side reactions, whereas thionyl chloride necessitates stricter temperature control.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol balances efficiency and practicality.

4b. Temperature and Time Dependencies

  • Cyclocondensation : Elevating temperatures beyond 100°C reduces yields due to decomposition, while shorter durations (<6 hours) lead to incomplete reactions.

  • Acetylation : Low temperatures (0–5°C) minimize byproduct formation during Schotten-Baumann reactions.

Industrial-Scale Production Considerations

5a. Continuous Flow Reactors

Adopting continuous flow systems for cyclocondensation improves scalability:

  • Residence Time : 2–3 hours at 90°C.

  • Throughput : 10–15 kg/hour with >90% conversion.

5b. Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield 98% pure product after two recrystallizations.

  • Chromatography : Reserved for high-purity pharmaceutical grades, albeit cost-prohibitive for bulk synthesis.

Recent Advances and Innovations

6a. Microwave-Assisted Synthesis

Microwave irradiation reduces cyclocondensation time to 30–45 minutes with comparable yields (68–72%).

6b. Green Chemistry Approaches

  • Solvent-Free Acetylation : Ball-milling 4-(4-bromophenyl)-1H-pyrazole with dimethylacetamide and POCl₃ achieves 65% yield without solvents.

  • Biocatalysts : Lipase-mediated acylation under mild conditions (pH 7.5, 25°C) is under investigation.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a reactive site for nucleophilic and cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with boronic acids replace the bromine with aryl/alkyl groups. For example, using Pd(PPh₃)₄ and arylboronic acids in DMSO at 80–100°C yields biaryl derivatives.

  • Nucleophilic Aromatic Substitution : Reactions with strong nucleophiles (e.g., NaOH/K₂CO₃ in DMSO) substitute bromine with groups like –OH or –NH₂.

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/CatalystsConditionsMajor Products
Suzuki-Miyaura CouplingPd(PPh₃)₄, Boronic acidDMSO, 80–100°CBiaryl derivatives (Ar–C₆H₄–Pyrazole)
Nucleophilic SubstitutionNaOH/K₂CO₃Polar aprotic solvent–OH/–NH₂-substituted derivatives

Oxidation and Reduction

The pyrazole ring and acetamide group undergo redox transformations:

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the pyrazole ring, forming pyrazole-N-oxide derivatives.

  • Reduction : NaBH₄ or LiAlH₄ reduces the acetamide carbonyl to a secondary alcohol, yielding 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylethanolamine.

Table 2: Redox Reaction Parameters

ReactionReagentsSolventProducts
OxidationKMnO₄/CrO₃H₂O/EtOHPyrazole-N-oxide derivatives
ReductionNaBH₄/LiAlH₄THF/Et₂OAlcohol derivatives

Solvent Effects on Reactivity

Solvent polarity significantly influences reaction pathways:

  • DMSO : Enhances dipole-dipole interactions between the aldehyde group (–CHO) and S=O bonds, stabilizing transition states in substitution reactions .

  • Nitromethane (NM) : Facilitates interactions with the pyrazole ring’s N–O groups, altering reaction kinetics .

Table 3: Solvent Interaction Data (FTIR)

Solvent SystemFTIR Band Shifts (cm⁻¹)Interaction Type
DMSO1025 → 1057 (S=O stretch)Dipole-dipole (–CHO and S=O)
NM1549 → 1565 (N–O stretch)Dipole-dipole (–CHO and N–O)

Mechanistic Insights

  • Coupling Reactions : The bromophenyl group’s electron-withdrawing nature activates the ring for palladium-catalyzed cross-couplings. The pyrazole ring’s aromaticity stabilizes intermediates during substitution.

  • Reduction Selectivity : LiAlH₄ preferentially reduces the acetamide carbonyl over the pyrazole ring due to higher electrophilicity.

Analytical Characterization

Key techniques for verifying reaction outcomes include:

  • ¹H/¹³C NMR : Pyrazole ring protons appear at δ = 7.5–9.3 ppm, while acetamide carbonyls resonate at δ = 165–170 ppm .

  • FTIR : Stretching bands at 1664 cm⁻¹ (C=O) and 3135 cm⁻¹ (C–H) confirm structural integrity post-reaction .

Scientific Research Applications

Antifungal Properties

Research indicates that compounds related to 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide exhibit antifungal activity. A study highlighted the efficacy of related pyrazole derivatives as potent fungicides. The compound's structure allows for effective interaction with fungal cell membranes, disrupting their integrity and leading to cell death .

Case Study:
In a comparative study, various pyrazole derivatives were tested against common fungal strains. The results showed that compounds with bromophenyl substitutions had enhanced antifungal activity compared to their non-brominated counterparts. For instance, the minimum inhibitory concentration (MIC) values for the brominated derivatives were significantly lower, indicating higher potency .

Anti-inflammatory Effects

Another area of application is in anti-inflammatory research. The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation .

Data Table: Inhibitory Effects on Cytokines

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound7565
Control (No Treatment)00

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to function effectively against a variety of pests, including insects and fungi that affect crops. Research has demonstrated that it can be used to develop environmentally friendly pest control agents .

Case Study:
Field trials conducted on crops treated with formulations containing the compound showed a marked reduction in pest populations compared to untreated controls. The application resulted in up to 80% fewer pests over a growing season, showcasing its effectiveness as a biopesticide .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazole ring and subsequent bromination of the phenyl group.

Synthesis Pathway:

  • Formation of the pyrazole ring via condensation reactions.
  • Bromination at the para position of the phenyl ring.
  • Acetylation to introduce the N,N-dimethylacetamide moiety.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a pyrazole-acetamide scaffold with several analogues, differing primarily in substituents on the pyrazole ring or aromatic groups. Key examples include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide 4-Bromophenyl at pyrazole C4; N,N-dimethylacetamide at pyrazole N1 C₁₃H₁₄BrN₃O 308.17 Bromine enhances lipophilicity and potential halogen bonding
2-(4-(4-(Isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide Isoquinolin-4-ylphenyl at pyrazole C4; N,N-dimethylacetamide at pyrazole N1 C₂₂H₂₀N₄O 356.42 Isoquinoline moiety improves target affinity (e.g., CDK inhibition)
N-(4-Bromophenyl)-2-[4-cyano-5-(3-methoxyphenylamino)pyrazol-1-yl]acetamide 4-Cyano, 5-(3-methoxyphenylamino) at pyrazole; N-(4-bromophenyl)acetamide side chain C₂₀H₁₈BrN₅O₂ 456.30 Cyano and methoxy groups modulate electronic properties and solubility

Physicochemical and Pharmacokinetic Properties

  • Isoquinoline Derivative: Higher molecular weight (356.42 vs. 308.17) and extended aromatic system may enhance target binding but reduce bioavailability .
  • Methoxy-Substituted Analogue (): The 3-methoxyphenylamino group introduces hydrogen-bonding capacity, which could improve solubility relative to brominated derivatives .

Biological Activity

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H12BrN3O
Molecular Weight 265.11 g/mol
IUPAC Name 2-(4-bromophenyl)-1H-pyrazol-1-yl-N,N-dimethylacetamide
Canonical SMILES C1=CN(N=C1)C(=O)CC2=CC=C(C=C2)Br

Synthesis

The synthesis typically involves a multi-step reaction starting from 4-bromobenzaldehyde and 1H-pyrazole, followed by acylation with dimethylacetamide. The reaction conditions often require solvents like ethanol or methanol and may involve heating to enhance yield and purity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit key cancer-related pathways, such as:

  • BRAF(V600E) : Critical in melanoma.
  • EGFR : Associated with various cancers.
  • Aurora-A kinase : Involved in cell division.

A study demonstrated that compounds with bromine substituents showed enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression.
  • Receptor Modulation : It can bind to receptors and alter their activity, impacting cell signaling pathways.
  • Apoptosis Induction : Studies have shown that it can promote programmed cell death in cancer cells, which is crucial for effective cancer therapy .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

  • Breast Cancer Research : A study tested various pyrazole derivatives in MCF-7 and MDA-MB-231 cells, finding that those containing bromine exhibited enhanced cytotoxicity and potential for combination therapy with doxorubicin .
  • Antimicrobial Studies : Research has shown that certain pyrazole derivatives possess significant antibacterial and antifungal activities, suggesting their utility in treating infections caused by resistant strains .
  • In Vivo Studies : Pyrazole derivatives have been tested in animal models for their anticancer effects, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. How can in silico toxicology models predict off-target effects or metabolic liabilities?

  • Methodological Answer : Use platforms like Derek Nexus or ADMET Predictor to identify structural alerts (e.g., reactive pyrazole intermediates). Validate predictions with Ames tests (mutagenicity) and CYP450 inhibition assays .

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